molecular formula C10H14Cl2N2 B8404141 2-(p-Chlorophenyl)-N,N'-dimethylacetamidine hydrochloride CAS No. 51628-11-6

2-(p-Chlorophenyl)-N,N'-dimethylacetamidine hydrochloride

Cat. No. B8404141
CAS RN: 51628-11-6
M. Wt: 233.13 g/mol
InChI Key: UQPRCNDNKRPGDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(p-Chlorophenyl)-N,N'-dimethylacetamidine hydrochloride is a useful research compound. Its molecular formula is C10H14Cl2N2 and its molecular weight is 233.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(p-Chlorophenyl)-N,N'-dimethylacetamidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(p-Chlorophenyl)-N,N'-dimethylacetamidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

51628-11-6

Product Name

2-(p-Chlorophenyl)-N,N'-dimethylacetamidine hydrochloride

Molecular Formula

C10H14Cl2N2

Molecular Weight

233.13 g/mol

IUPAC Name

2-(4-chlorophenyl)-N,N'-dimethylethanimidamide;hydrochloride

InChI

InChI=1S/C10H13ClN2.ClH/c1-12-10(13-2)7-8-3-5-9(11)6-4-8;/h3-6H,7H2,1-2H3,(H,12,13);1H

InChI Key

UQPRCNDNKRPGDM-UHFFFAOYSA-N

Canonical SMILES

CNC(=NC)CC1=CC=C(C=C1)Cl.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Using glass vessels dried at 125° C. before use, N-methyl-2-(4-chlorophenyl)acetamide (18.4 grams; 0.1 mole) is dispersed in a mixture of 150 milliliters of methylene chloride and triethyloxonium fluoroborate (19 grams; 0.1 mole). The reaction mixture is stirred at room temperature for 72 hours, then cooled in an acetone-Dry Ice bath while monomethylamine (10 grams; 0.33 mole) is added. The mixture is then stirred an additional 18 hours at room temperature. During the foregoing additions and mixing of reactants the mixture is maintained under a dry nitrogen blanket. The reaction mixture is then concentrated under vacuum and the residue is suspended in water, made strongly alkaline by addition of cold aqueous 20 percent sodium hydroxide, and extracted with ethyl acetate. The organic phase is separated and dried over anhydrous sodium sulfate. Excess dry gaseous hydrogen chloride is introduced into the mixture, and the resulting mixture is evaporated under reduced pressure, residual oil is taken up in methyl ethyl ketone, filtered and the filtrate evaporated. The product is obtained as a residue which is recrystallized from isopropanol. The 2-(4-chlorophenyl)-N,N'-dimethylacetamidine hydrochloride product is obtained in a yield of 4 grams; corresponding to a 17.1 percent yield based on the acetamide starting material. The product is found to melt at a temperature of 242.5°-243.5° C. Infrared and nuclear magnetic resonance analyses also confirm the named structure.
Quantity
18.4 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
19 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three

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